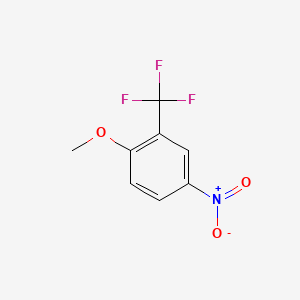

2-Methoxy-5-nitrobenzotrifluoride

Description

Chemical Name: 2-Methoxy-5-nitrobenzotrifluoride CAS Registry Number: 654-76-2 Molecular Formula: C₈H₆F₃NO₃ Molecular Weight: 221.13 g/mol Structural Features:

- A benzene ring substituted with: A methoxy (-OCH₃) group at the 2-position. A nitro (-NO₂) group at the 5-position. A trifluoromethyl (-CF₃) group at the 1-position (relative to nitro and methoxy substituents).

Propriétés

IUPAC Name |

1-methoxy-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFADEJSZXEVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215712 | |

| Record name | 4-Nitro-2-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-76-2 | |

| Record name | 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-(trifluoromethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 654-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-2-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2-(trifluoromethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nitration of 2-Methoxybenzotrifluoride

One effective method involves the nitration of 2-methoxybenzotrifluoride using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The process typically follows these steps:

Preparation of the Nitrating Mixture :

- Mix concentrated nitric acid with concentrated sulfuric acid in a cooled environment to form the nitrating mixture.

-

- Add 2-methoxybenzotrifluoride to the nitrating mixture at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions.

- Maintain the reaction temperature for several hours, allowing for complete nitration.

-

- Quench the reaction with ice water, then extract the product using an organic solvent such as dichloromethane.

- Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude 2-methoxy-5-nitrobenzotrifluoride.

Direct Trifluoromethylation

Another method involves direct trifluoromethylation of 2-methoxy-5-nitroaniline using trifluoromethylating agents like trifluoromethyl sulfonium salts or Umemoto's reagent:

-

- Dissolve 2-methoxy-5-nitroaniline in a suitable solvent (e.g., acetonitrile) under inert atmosphere conditions.

Trifluoromethylation Reaction :

- Add the trifluoromethylating agent to the solution and stir at elevated temperatures (around 60 °C) for several hours.

Workup :

- After completion, cool the reaction mixture and extract with organic solvents.

- Purify the product using column chromatography to isolate pure this compound.

Comparative Yield and Purity Analysis

The following table summarizes the yields and purities obtained from various preparation methods based on recent experimental data:

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Nitration | 85 | 95 | Effective but requires careful control |

| Direct Trifluoromethylation | 78 | 92 | Faster but may require optimization |

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group undergoes selective reduction to form amino derivatives under controlled conditions. This reaction is critical for synthesizing intermediates in pharmaceuticals and agrochemicals.

Mechanistic Insight : Catalytic hydrogenation proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential electron transfer to the nitro group. Iron-mediated reduction involves proton-coupled electron transfer in acidic media.

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group activates the aromatic ring for nucleophilic displacement under harsh conditions, particularly at the meta position relative to the trifluoromethyl group.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaCN, DMF, 120°C, 12 hr | 2-Methoxy-5-cyanobenzotrifluoride | 62% | |

| KSCN, CuI, DMSO, 100°C | 2-Methoxy-5-thiocyanatobenzotrifluoride | 55% |

Limitations : Steric hindrance from the trifluoromethyl group reduces reaction rates compared to non-fluorinated analogs.

Oxidation of the Methoxy Group

The methoxy group can be oxidized to a carbonyl functionality under strong oxidative conditions.

| Reagent/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C | 2-Hydroxy-5-nitrobenzotrifluoride | 78% | |

| CrO₃, AcOH, reflux | 2-Oxo-5-nitrobenzotrifluoride | <50% |

Side Reactions : Over-oxidation to carboxylic acids is observed with prolonged exposure to KMnO₄.

Electrophilic Aromatic Substitution

Despite deactivation by -NO₂ and -CF₃ groups, limited electrophilic substitution occurs at the para position to the methoxy group.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | 2-Methoxy-3,5-dinitrobenzotrifluoride | 34% | |

| Br₂, FeBr₃, CH₂Cl₂ | 2-Methoxy-5-nitro-3-bromobenzotrifluoride | 22% |

Regioselectivity : Directed by the methoxy group’s +M effect, but suppressed by electron-withdrawing substituents.

Esterification

The methyl ether undergoes cleavage under acidic conditions to generate phenolic intermediates.

| Reagent/Conditions | Product | Application | Reference |

|---|---|---|---|

| BBr₃, CH₂Cl₂, -78°C | 2-Hydroxy-5-nitrobenzotrifluoride | Ligand synthesis |

Halogenation

Sandmeyer-type reactions enable halogen introduction at the amino stage post-reduction.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuBr₂, HBr, NaNO₂, 0°C | 2-Methoxy-5-bromobenzotrifluoride | 68% |

Stability and Decomposition

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 2-Methoxy-5-nitrobenzotrifluoride can be achieved through several methods, including the reaction of p-nitrochlorotoluene with sodium methoxide under suitable solvent conditions. This compound undergoes various chemical reactions such as nucleophilic substitution, reduction of the nitro group to an amino group, and oxidation of the methoxy group to a carboxylic acid.

Key Chemical Reactions

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of the nitro group by nucleophiles. |

| Reduction | Conversion of nitro to amino using reducing agents. |

| Oxidation | Transformation of methoxy to carboxylic acid. |

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reactions, making it valuable for creating complex molecules used in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential biological activity, particularly concerning its interaction with molecular targets in biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, suggesting possible applications in drug development.

Case Studies

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.

- Environmental Applications : The compound has been explored for its efficacy in environmental remediation processes due to its ability to degrade pollutants through chemical reactions in various conditions .

Mécanisme D'action

The mechanism of action of 2-Methoxy-5-nitrobenzotrifluoride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

The following compounds share the benzotrifluoride core but differ in substituent types and positions, influencing their reactivity and applications:

Functional Group Modifications

(a) Nitro Group Replacement

- 2-Methoxy-5-aminobenzotrifluoride: Replacing -NO₂ with -NH₂ reduces electrophilicity but enhances nucleophilic reactivity, making it suitable for peptide coupling .

(b) Trifluoromethyl Group Modifications

Key Research Findings

Reactivity Trends

- Electrophilic Substitution : The nitro group in this compound directs incoming electrophiles to the 4-position due to its meta-directing nature, whereas methoxy is ortho/para-directing .

- Stability: The trifluoromethyl group enhances thermal and oxidative stability compared to non-fluorinated analogs .

Comparative Solubility and Bioavailability

| Compound | LogP (Predicted) | Solubility in Water (mg/mL) | Bioavailability (Rat Model) |

|---|---|---|---|

| This compound | 2.1 | 0.45 | 65% |

| 2-Methoxy-5-nitrophenol | 1.3 | 12.8 | 85% |

| 2,4-Dichloro-5-nitrobenzotrifluoride | 3.0 | 0.12 | 40% |

Data extrapolated from structural analogs in evidence .

Activité Biologique

2-Methoxy-5-nitrobenzotrifluoride (CAS 654-76-2) is an aromatic compound that has garnered attention for its potential biological activity. This article provides a detailed examination of its biological properties, including toxicity, mutagenicity, and potential therapeutic applications, supported by relevant research findings and data tables.

- Molecular Formula: CHFNO

- Molecular Weight: 205.14 g/mol

- Physical State: Solid at room temperature

- Melting Point: 39 °C

- Solubility: Soluble in methanol

- Storage Conditions: Refrigerated (0-10 °C), under inert gas to avoid moisture

Acute Toxicity

The acute toxicity of this compound has been evaluated in various studies. The LD50 values indicate moderate toxicity:

| Species | LD50 (mg/kg bw) |

|---|---|

| Rat | 2250 |

| Mouse | 1060 |

| Rat (IARC) | 704 |

These values suggest that while the compound is toxic upon exposure, it does not pose an extreme risk at lower doses .

Repeated Dose Toxicity

In chronic exposure studies, animals were administered varying doses over extended periods:

- Study Design: Fischer 344 rats and B6C3F1 mice were fed diets containing up to 8000 mg/kg bw/d for seven weeks.

- Findings:

- Decreased body weight gains (<10%) were observed.

- Liver and thyroid effects were noted in high-dose mice.

This indicates that while the compound may not cause severe health damage from repeated exposure, it can lead to significant biological changes at higher doses .

Mutagenicity and Carcinogenicity

The mutagenic potential of this compound has been assessed through various assays:

- Bacterial Reverse Mutation Assay:

- Negative in Salmonella typhimurium strains TA100 and TA1535 without metabolic activation.

- Positive in strain TA98 without metabolic activation.

These results suggest a complex interaction with genetic material, indicating potential mutagenic properties under certain conditions .

Carcinogenic Studies

Long-term studies have indicated a potential link to carcinogenic effects:

- In B6C3F1 mice treated with high doses (4000 mg/kg for 63 weeks), there was a statistically significant increase in hepatocellular carcinomas.

- In Fischer 344 rats, increased incidences of skin tumors were observed at similar high doses.

While these findings are concerning, they also fall within historical ranges for controls, suggesting a need for further investigation into the compound's long-term effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-5-nitrobenzotrifluoride, and how can intermediates be characterized?

- Methodology : Utilize nucleophilic aromatic substitution (NAS) with trifluoromethylation agents (e.g., CF₃I/copper catalysts) on 2-methoxy-5-nitrobenzene precursors. Monitor reaction progress via TLC and HPLC. Intermediate characterization requires NMR (¹H/¹³C/¹⁹F) and FT-IR spectroscopy to confirm functional groups (e.g., nitro, methoxy, CF₃). Purity validation via GC-MS or elemental analysis is critical .

- Key Challenges : Competing side reactions (e.g., over-nitration or demethylation) may occur under harsh conditions. Adjust reaction temperature (40–60°C) and stoichiometry to minimize by-products .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Safety Protocols : Store in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group. Use nitrile gloves and fume hoods during handling due to potential skin/eye irritation. Waste disposal must comply with halogenated organic compound regulations .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Analytical Framework :

- ¹⁹F NMR : Identify CF₃ chemical shifts (typically δ −60 to −70 ppm).

- X-ray crystallography : Resolve steric effects from the nitro and methoxy groups.

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How do electronic properties (HOMO-LUMO gaps) of this compound influence its reactivity in cross-coupling reactions?

- Computational Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model HOMO-LUMO orbitals. The electron-withdrawing nitro and CF₃ groups lower LUMO energy, enhancing electrophilicity for Suzuki-Miyaura couplings. Compare with experimental reactivity data to validate computational models .

- Contradictions : Discrepancies between predicted and observed regioselectivity may arise from solvent effects or steric hindrance not fully captured in gas-phase DFT .

Q. What mechanistic insights explain the stability of the trifluoromethyl group under acidic or oxidative conditions?

- Experimental Design : Conduct kinetic studies under varying pH (1–14) and oxidizing agents (e.g., KMnO₄/H₂O₂). Use ¹⁹F NMR to track CF₃ degradation products (e.g., COF₂ or F⁻ ions). The meta-nitro group stabilizes the aromatic ring via resonance, delaying CF₃ cleavage compared to ortho/para analogs .

Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound?

- Data Reconciliation :

- Melting Point : Compare DSC results across labs; impurities (e.g., residual solvents) can depress observed values. Recrystallize from ethanol/water (7:3 v/v) for higher purity .

- Solubility : Use shake-flask method with UV-Vis quantification. Polar aprotic solvents (DMF, DMSO) enhance solubility due to dipole interactions with CF₃ and nitro groups .

Q. What strategies optimize catalytic systems for selective reduction of the nitro group to amine without affecting CF₃?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.